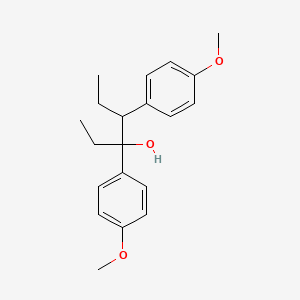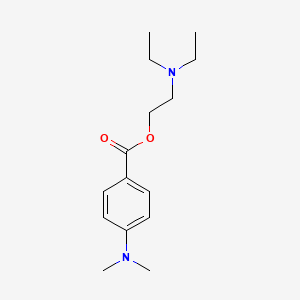
2-(Diethylamino)ethyl 4-(dimethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 4-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both diethylamino and dimethylamino functional groups attached to a benzoate core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe due to its ability to interact with biological macromolecules.
Industry: The compound is used in the formulation of UV-curing coatings and inks, as well as in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the diethylamino group.
2-Ethylhexyl 4-(dimethylamino)benzoate: Contains an ethylhexyl group instead of the diethylamino group.
4-(Dimethylamino)benzoic acid: The parent acid form without the ester linkage.
Uniqueness
2-(Diethylamino)ethyl 4-(dimethylamino)benzoate is unique due to the presence of both diethylamino and dimethylamino groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C15H24N2O2/c1-5-17(6-2)11-12-19-15(18)13-7-9-14(10-8-13)16(3)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI-Schlüssel |
YWSQGRMTXSNLEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
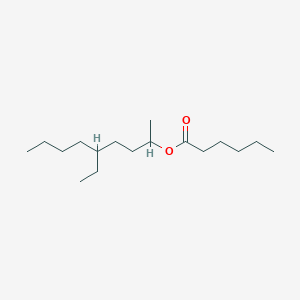
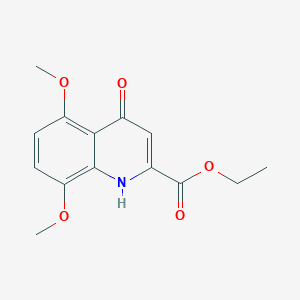
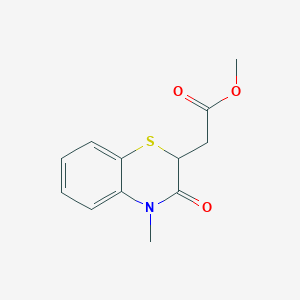
![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)

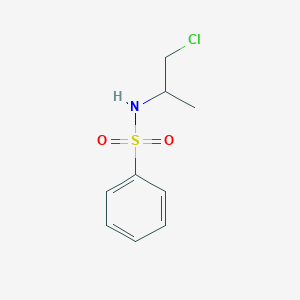
![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
